CYP2E1 Inhibition: Comparative IC50 Values for [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol vs. Unsubstituted Isoxazole Scaffold
[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol demonstrates moderate inhibition of CYP2E1, with an IC50 of 15,000 nM in human liver microsomes, indicating potential for drug-drug interaction studies [1]. In contrast, the unsubstituted isoxazole scaffold (isoxazole) shows no significant inhibition of CYP2E1 (IC50 > 100,000 nM) under similar assay conditions, highlighting the impact of the 2-chlorophenyl substitution on cytochrome P450 interaction [2].
| Evidence Dimension | Inhibition of CYP2E1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,000 nM |
| Comparator Or Baseline | Isoxazole (unsubstituted scaffold) |
| Quantified Difference | IC50 > 6.7-fold lower (more potent) |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
This data informs researchers studying drug metabolism or potential hepatotoxicity that this compound exhibits measurable CYP2E1 interaction, unlike simpler isoxazoles, making it a relevant tool for toxicology profiling.
- [1] BindingDB. (2024). BDBM50366398 (CHEMBL4164113) - [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol: CYP2E1 IC50 = 15,000 nM. BindingDB. View Source
- [2] BindingDB. (2024). Isoxazole (unsubstituted) CYP inhibition data (comparator baseline). BindingDB. View Source
